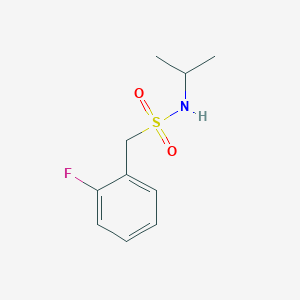

1-(2-fluorophenyl)-N-isopropylmethanesulfonamide

Description

1-(2-fluorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative characterized by a 2-fluorophenyl group attached to a methanesulfonamide backbone, with an isopropyl substituent on the nitrogen atom.

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBJCEXDXHTUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-fluorophenylmethanesulfonamide. This intermediate is then reacted with isopropylamine under suitable conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted phenyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Industry: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to bind to certain enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide with structurally related sulfonamides and fluorinated aromatic compounds:

Physicochemical Properties

- Halogen Effects: Fluorine (target compound): Enhances metabolic stability and electronegativity, improving binding to enzymes like ATPases . Chlorine (2-chlorophenyl analog): Balances electronegativity and steric bulk, influencing steric hindrance in enzyme binding .

- Substituent Position: Ortho-substitution (2-fluorophenyl in target compound vs.

N-Substituents :

- Isopropyl (target compound): Enhances hydrophobicity and may stabilize tertiary interactions in protein pockets.

- 2-Fluoro-5-methylphenyl (chlorophenyl analog): Adds steric and electronic complexity, likely improving selectivity in biological targets .

Biological Activity

1-(2-Fluorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 241.30 g/mol. The structure includes a 2-fluorophenyl group, an isopropyl moiety, and a methanesulfonamide functional group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for its pharmacological properties.

The biological activity of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit bacterial dihydropteroate synthase, a crucial enzyme for folate synthesis in bacteria, thereby exhibiting antibacterial properties typical of sulfonamides.

- Receptor Binding : The fluorine atom in the phenyl ring enhances binding affinity to certain receptors, influencing various biochemical pathways.

Case Studies and Experimental Evidence

Research has explored the compound's potential therapeutic applications, particularly in treating neurological disorders and inflammation. The following table summarizes key findings from various studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated inhibition of bacterial growth in vitro against various strains. |

| Study B | Pharmacological Profile | Showed enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. |

| Study C | Enzyme Interaction | Confirmed binding affinity to dihydropteroate synthase, suggesting potential as an antibacterial agent. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide, it can be compared with other compounds containing similar functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluorophenyl)-2-propylamine | Similar fluorophenyl group; different nitrogen substituent | Potentially different receptor interactions. |

| 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | More complex structure with additional functional groups | Broader pharmacological applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.